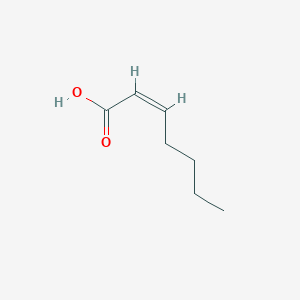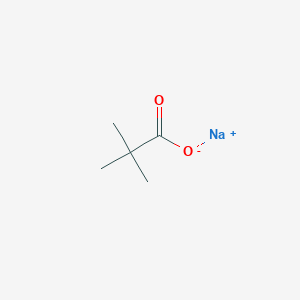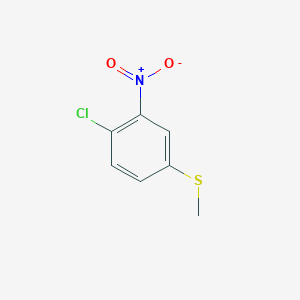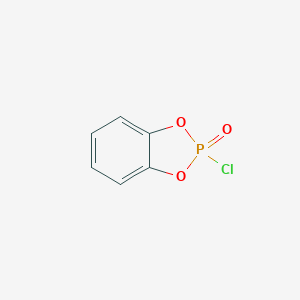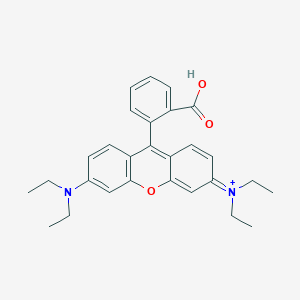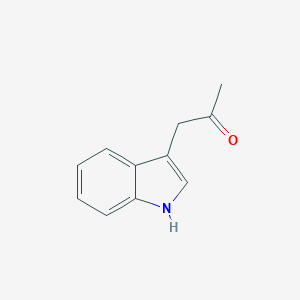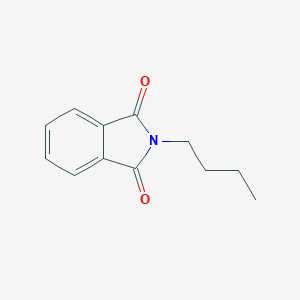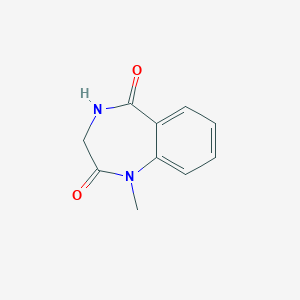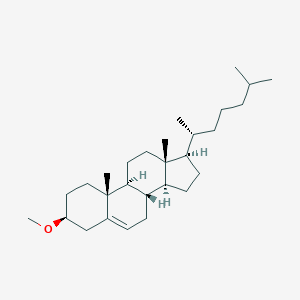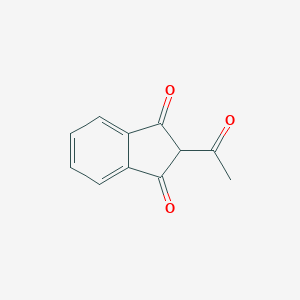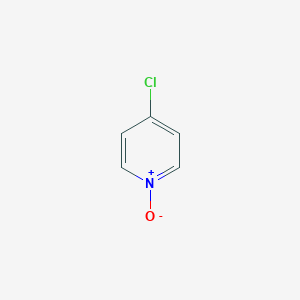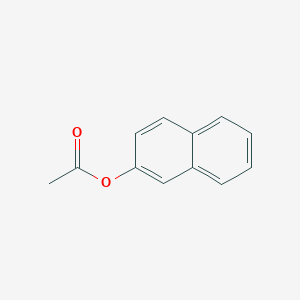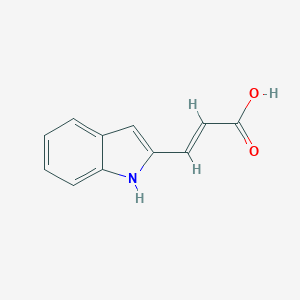![molecular formula C13H11N B073921 2-[(Z)-2-Phenylethenyl]pyridine CAS No. 1519-59-1](/img/structure/B73921.png)
2-[(Z)-2-Phenylethenyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Z)-2-Phenylethenyl]pyridine, also known as ST-193 or SIB-1553A, is a compound that belongs to the class of pyridine derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and nicotine addiction.
Wirkmechanismus
The mechanism of action of 2-[(Z)-2-Phenylethenyl]pyridine is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the cholinergic, dopaminergic, and glutamatergic systems. It has been shown to modulate nicotinic acetylcholine receptors, which are involved in cognitive function, reward, and addiction. It has also been shown to modulate N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory.
Biochemische Und Physiologische Effekte
2-[(Z)-2-Phenylethenyl]pyridine has been shown to have various biochemical and physiological effects in animal models. It has been shown to improve cognitive function, reduce amyloid-beta deposition, protect dopaminergic neurons, and improve motor function. It has also been shown to reduce nicotine self-administration and withdrawal symptoms in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(Z)-2-Phenylethenyl]pyridine has several advantages for lab experiments. It has a high yield and purity, which makes it easy to work with. It has also been extensively studied for its potential therapeutic applications, which makes it a promising compound for further research. However, there are also some limitations to using 2-[(Z)-2-Phenylethenyl]pyridine in lab experiments. It is a relatively new compound, and there is still much to learn about its mechanism of action and potential side effects. It is also expensive to synthesize, which may limit its use in some labs.
Zukünftige Richtungen
There are several future directions for research on 2-[(Z)-2-Phenylethenyl]pyridine. One direction is to further investigate its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and nicotine addiction. Another direction is to investigate its mechanism of action and potential side effects in more detail. Additionally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of 2-[(Z)-2-Phenylethenyl]pyridine to better understand its efficacy and safety. Finally, there may be potential for the development of new compounds based on the structure of 2-[(Z)-2-Phenylethenyl]pyridine that have improved therapeutic efficacy and safety profiles.
Synthesemethoden
The synthesis of 2-[(Z)-2-Phenylethenyl]pyridine involves the reaction of 2-bromopyridine with (Z)-2-phenylethene in the presence of a palladium catalyst. The reaction proceeds through a Heck coupling reaction, which results in the formation of the desired product. The yield of the synthesis method is typically high, and the purity of the product can be achieved through various purification techniques, such as column chromatography.
Wissenschaftliche Forschungsanwendungen
2-[(Z)-2-Phenylethenyl]pyridine has been extensively studied for its potential therapeutic applications in various diseases. In Alzheimer's disease, it has been shown to improve cognitive function and reduce amyloid-beta deposition in animal models. In Parkinson's disease, it has been shown to protect dopaminergic neurons and improve motor function in animal models. In nicotine addiction, it has been shown to reduce nicotine self-administration in animal models.
Eigenschaften
CAS-Nummer |
1519-59-1 |
|---|---|
Produktname |
2-[(Z)-2-Phenylethenyl]pyridine |
Molekularformel |
C13H11N |
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
2-[(Z)-2-phenylethenyl]pyridine |
InChI |
InChI=1S/C13H11N/c1-2-6-12(7-3-1)9-10-13-8-4-5-11-14-13/h1-11H/b10-9- |
InChI-Schlüssel |
BIAWAXVRXKIUQB-KTKRTIGZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C\C2=CC=CC=N2 |
SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=N2 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=N2 |
Andere CAS-Nummern |
714-08-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



